

An In-Depth Technical Guide to 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Benzyl-5-(hydroxymethyl)piperidin-2-one
Cat. No.:	B1374623

[Get Quote](#)

InChIKey: LRMCTXDLWPUNPF-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of **1-Benzyl-5-(hydroxymethyl)piperidin-2-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, characterization, and potential applications.

Introduction: The Significance of the Piperidinone Scaffold

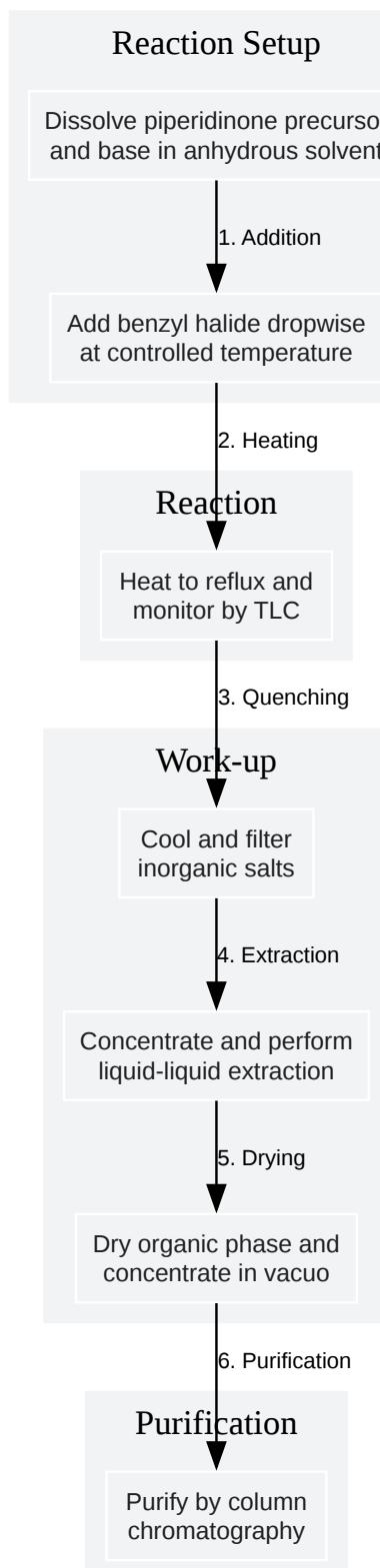
The piperidinone scaffold, a six-membered heterocyclic ring containing a lactam functionality, is a privileged structure in medicinal chemistry.^[1] These structures are prevalent in a wide array of natural products and synthetic molecules exhibiting diverse biological activities. The inherent conformational rigidity of the piperidine ring, combined with the hydrogen bonding capabilities of the lactam, allows for specific and high-affinity interactions with biological targets. The N-benzyl group is a common feature in many pharmacologically active piperidine derivatives, often contributing to target engagement through cation-π interactions and influencing the overall physicochemical properties of the molecule.^{[2][3]} The inclusion of a hydroxymethyl substituent introduces a potential point for further derivatization and can enhance solubility and target interactions.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule is fundamental for any scientific investigation. The key identifiers and properties of **1-Benzyl-5-(hydroxymethyl)piperidin-2-one** are summarized below.

Property	Value	Source
IUPAC Name	1-benzyl-5-(hydroxymethyl)piperidin-2-one	-
InChIKey	LRMCTXDLWPUNPF-UHFFFAOYSA-N	-
CAS Number	744212-68-8	[1] [4]
Molecular Formula	C ₁₃ H ₁₇ NO ₂	[1]
Molecular Weight	219.28 g/mol	[1]
Physical Form	Colorless to Yellow Liquid	-
SMILES	O=C1N(CC2=CC=CC=C2)CC(CO)CC1	[1]

Synthesis and Purification


While a specific, detailed experimental protocol for the synthesis of **1-Benzyl-5-(hydroxymethyl)piperidin-2-one** is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for related N-benzylpiperidine and piperidinone derivatives. A plausible synthetic approach would involve the N-alkylation of a pre-existing 5-(hydroxymethyl)piperidin-2-one precursor with benzyl bromide.

Below is a generalized, self-validating protocol for the N-benzylation of a piperidinone, which serves as a foundational methodology.

General N-Benzylation Protocol

This protocol outlines a standard procedure for the N-alkylation of a piperidine derivative, a common and robust reaction in organic synthesis.[\[1\]](#)

Diagram of the Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of N-benzylpiperidines.

Step-by-Step Methodology:

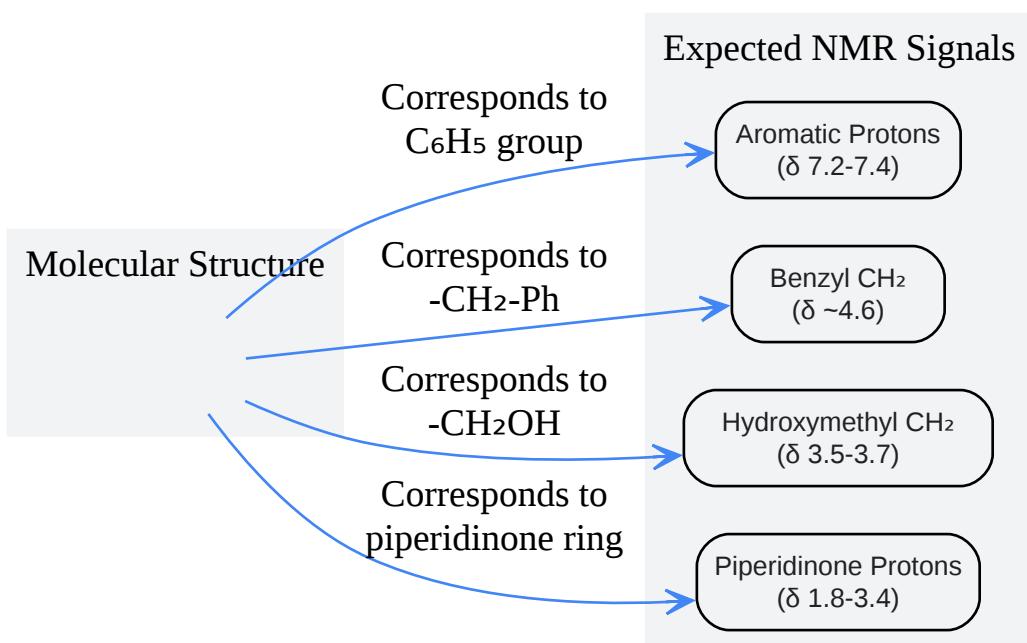
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-(hydroxymethyl)piperidin-2-one precursor (1.0 eq.) and a suitable base (e.g., potassium carbonate, 2.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.
- Addition of Benzyl Halide: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature. The causality for the dropwise addition is to control any potential exothermicity of the reaction.
- Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction. This self-validating step ensures the reaction has proceeded as intended before moving to the work-up.
- Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This step removes any remaining inorganic impurities and water-soluble byproducts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure **1-Benzyl-5-(hydroxymethyl)piperidin-2-one**. The purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for **1-Benzyl-5-(hydroxymethyl)piperidin-2-one** are not readily available in peer-reviewed literature, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules.[\[5\]](#)


Expected ^1H NMR (400 MHz, CDCl_3) Chemical Shifts:

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic (C_6H_5)	7.20 - 7.40	m	5H
Benzyl CH_2	~4.60	s	2H
Hydroxymethyl CH_2	3.50 - 3.70	m	2H
Piperidinone Ring Protons	1.80 - 3.40	m	7H
Hydroxyl OH	variable	br s	1H

Expected ^{13}C NMR (100 MHz, CDCl_3) Chemical Shifts:

Carbon	Expected Chemical Shift (δ , ppm)
Carbonyl ($\text{C}=\text{O}$)	~170
Aromatic (C_6H_5)	127 - 138
Benzyl CH_2	~50
Hydroxymethyl CH_2	~65
Piperidinone Ring Carbons	25 - 55

Logical Relationship of NMR Data to Structure:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 744212-68-8|1-Benzyl-5-(hydroxymethyl)piperidin-2-one|BLD Pharm [bldpharm.com]
- 5. Synthesis and NMR spectral studies of some 2,6-diaryl piperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Benzyl-5-(hydroxymethyl)piperidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1374623#inchi-key-for-1-benzyl-5-hydroxymethyl-piperidin-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com